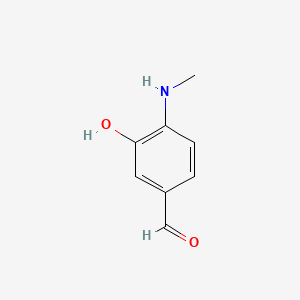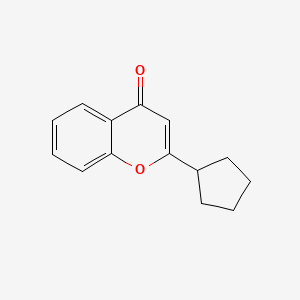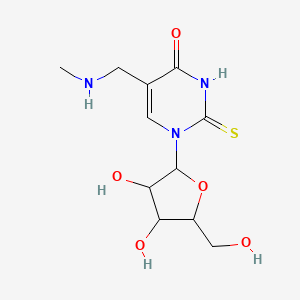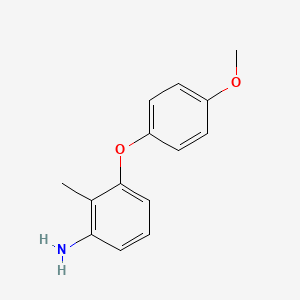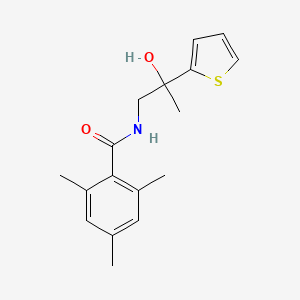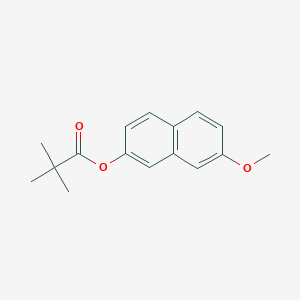
4-Heptyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptyloxetan-2-one is a chemical compound characterized by a four-membered oxetane ring with a heptyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptyloxetan-2-one typically involves the [2+2] cycloaddition of aldehydes with trimethylsilylketene. This reaction is catalyzed by a Lewis acid, such as diethylaluminum chloride, under controlled conditions to ensure the formation of the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Heptyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to more stable alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid, while reduction could produce heptanol.
Aplicaciones Científicas De Investigación
4-Heptyloxetan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Heptyloxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or industrial processes .
Comparación Con Compuestos Similares
- 4-Methyloxetan-2-one
- 4-Ethyloxetan-2-one
- 4-Propyl-oxetan-2-one
Comparison: 4-Heptyloxetan-2-one is unique due to its longer heptyl side chain, which influences its physicochemical properties and reactivity. Compared to its shorter-chain analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4-heptyloxetan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-8-10(11)12-9/h9H,2-8H2,1H3 |
Clave InChI |
DCRWHTXIWYNJKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)
